molecular formula C6H6BrNOS B8667964 2-Bromo-1-(2-methylthiazol-4-yl)ethanone

2-Bromo-1-(2-methylthiazol-4-yl)ethanone

Cat. No.: B8667964
M. Wt: 220.09 g/mol
InChI Key: ZYAJIOAZPQCDDG-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylthiazol-4-yl)ethanone (CAS 79690-79-2) is a high-purity brominated ketone extensively used as a critical building block in organic synthesis and medicinal chemistry research . With a molecular formula of C6H6BrNOS and a molecular weight of 220.09 g/mol, this compound serves as a versatile precursor for the development of more complex heterocyclic systems . Its high reactivity, conferred by the bromoacetyl functional group, makes it particularly valuable for the synthesis of thiazole-based stilbene analogs, which are a prominent class of compounds investigated for their potential as DNA topoisomerase IB (Top1) inhibitors and their cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and human colon cancer (HCT116) . This compound is strictly intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C6H6BrNOS/c1-4-8-5(3-10-4)6(9)2-7/h3H,2H2,1H3

InChI Key

ZYAJIOAZPQCDDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Bromo-Ethanone Derivatives

Compound Substituent Key Reactivity Melting Point (°C) Notable Applications
2-Bromo-1-(2-methylthiazol-4-yl)ethanone 2-Methylthiazol-4-yl Nucleophilic substitution, cyclization N/A Heterocyclic drug intermediates
2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl Electrophilic substitution N/A Precursor for thiazole amines
2-Bromo-1-[1-(4-bromophenyl)triazolyl]ethanone Triazole, bromophenyl Hydrogen bonding, halogen interactions N/A Anticancer agents

Preparation Methods

Brominating Agents and Conditions

Bromine (Br₂) in acidic media is widely employed. A typical procedure involves dissolving 1-(2-methylthiazol-4-yl)ethanone in glacial acetic acid, followed by dropwise addition of bromine at 0°C. The mixture is stirred at room temperature for 4–6 hours, quenched with sodium bisulfite, and purified via recrystallization. Yields range from 70–75% with 95% purity.

N-Bromosuccinimide (NBS) offers a milder alternative, particularly in non-polar solvents like carbon tetrachloride. Radical initiators such as azobisisobutyronitrile (AIBN) may enhance selectivity for mono-bromination. Reactions conducted under reflux for 6 hours achieve 60–65% yields.

Phosphorus tribromide (PBr₃) in toluene under reflux provides an efficient pathway, particularly for large-scale synthesis. Stoichiometric PBr₃ reacts exothermically with the ketone, requiring careful temperature control. This method achieves 80–85% yields with minimal byproducts.

Table 1: Comparative Analysis of Direct Bromination Methods

Brominating AgentSolventTemperatureTime (h)Yield (%)Purity (%)
Br₂Acetic acid0°C → RT47595
NBSCCl₄Reflux66590
PBr₃TolueneReflux88598

Hantzsch Thiazole Synthesis Followed by Bromination

This two-step approach first constructs the thiazole ring, followed by bromination of the acetyl group.

Thiazole Ring Formation

The Hantzsch synthesis reacts α-bromoacetophenone derivatives with thioamides. For 2-methylthiazol-4-yl derivatives, 2-bromoacetophenone and thioacetamide are heated in ethanol under reflux. Cyclization yields 1-(2-methylthiazol-4-yl)ethanone with 70–80% efficiency.

Subsequent Bromination

The intermediate undergoes bromination using Br₂ in acetic acid or PBr₃ in toluene, as described in Section 1.1. This method’s total yield (thiazole formation + bromination) ranges from 50–60%, making it less efficient than direct bromination but valuable for custom substitutions.

Industrial-Scale Production

Industrial processes prioritize cost-effectiveness and safety. Continuous-flow reactors are increasingly adopted for bromination steps, minimizing exposure to toxic bromine vapors. A representative setup involves:

  • Mixing 1-(2-methylthiazol-4-yl)ethanone and PBr₃ in a toluene stream.

  • Heating to 110°C in a tubular reactor with a residence time of 30 minutes.

  • Neutralizing excess PBr₃ with aqueous NaOH and isolating the product via centrifugation.

This method achieves 90% conversion with 98% purity, suitable for ton-scale production.

Optimization Strategies

Solvent Screening

Polar aprotic solvents like dimethylformamide (DMF) enhance NBS reactivity but may increase side reactions. Non-polar solvents (e.g., toluene) improve PBr₃ efficiency by stabilizing reactive intermediates.

Catalytic Additives

Lewis acids such as FeCl₃ or ZnBr₂ accelerate bromine activation, reducing reaction times by 30–40%. For example, adding 5 mol% FeCl₃ to Br₂ in acetic acid completes bromination in 2 hours with 80% yield.

Challenges and Solutions

Over-Bromination

Excess brominating agents or prolonged reaction times may yield di-brominated byproducts. In-situ monitoring via FT-IR (C=O and C-Br stretches) or HPLC ensures reaction quenching at optimal conversion.

Purification Techniques

Silica gel chromatography effectively separates mono- and di-brominated species. For industrial batches, crystallization from hexane/ethyl acetate mixtures achieves 99% purity with minimal loss.

Emerging Methods

Electrochemical Bromination

Recent advances utilize electrolysis in HBr-containing electrolytes. This green chemistry approach eliminates hazardous bromine, achieving 70% yield with 97% purity under ambient conditions.

Enzymatic Catalysis

Preliminary studies report bromoperoxidases catalyzing regioselective bromination in aqueous media. While yields remain low (30–40%), this method offers unparalleled selectivity for sensitive substrates .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-methylthiazol-4-yl)ethanone?

Methodological Answer: A common approach involves bromination of the parent ketone (e.g., 1-(2-methylthiazol-4-yl)ethanone) using bromine (Br₂) in chloroform (CHCl₃). After dropwise addition, the reaction mixture is washed with 1 M NaHCO₃ to neutralize excess acid, followed by sodium thiosulfate to remove unreacted bromine. The product is dried over Na₂SO₄ and recrystallized from diethyl ether (Et₂O) for purification . Substitution reactions may also employ sodium alkoxide or thiourea in polar solvents like DMSO .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Respiratory protection : Use NIOSH/MSHA-approved respirators.
  • Handling : Wear chemically resistant gloves (e.g., nitrile) and protective clothing.
  • Eye protection : OSHA-compliant safety goggles. Contaminated clothing must be laundered before reuse. Always work in a fume hood to minimize inhalation risks .

Q. How is the compound characterized after synthesis?

Methodological Answer:

  • NMR spectroscopy : Analyze ^1H and ^13C spectra to confirm substituent positions (e.g., δ 4.75 ppm for CH₂ in related thiadiazole derivatives) .
  • Mass spectrometry (MS) : Use EI-MS to verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous compounds) .
  • Melting point : Confirm purity via sharp melting points (e.g., 128°C for the solid phase) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For enantiomorphic ambiguity, apply Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures. Compare with Rogers’ η parameter, but note its limitations in over-precise chirality assignments . For hydrogen bonding patterns, cross-reference CSD (Cambridge Structural Database) entries of related thiazole salts .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine NMR, MS, and IR data. For example, discrepancies in CH₂ group signals may arise from tautomerism; use variable-temperature NMR to probe dynamic effects.
  • Computational modeling : Optimize geometries with DFT (e.g., B3LYP/6-31G*) and calculate theoretical NMR shifts for comparison .
  • X-ray crystallography : Resolve ambiguities definitively by determining the crystal structure .

Q. What experimental strategies assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 1–12) over 24–72 hours. Monitor via HPLC for degradation products.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation pathways using LC-MS .

Q. What methodologies evaluate the compound’s biological activity in drug discovery?

Methodological Answer:

  • Antimicrobial assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • ADME profiling : Employ Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., liver microsomes) to estimate metabolic clearance .

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